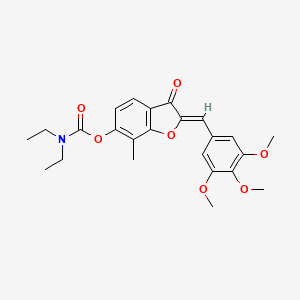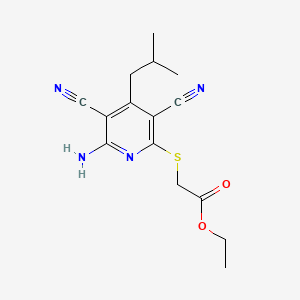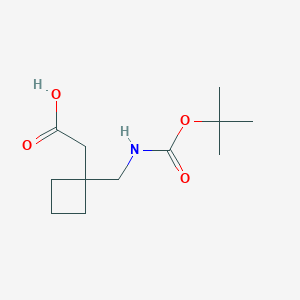
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1384441-97-7 . It has a molecular weight of 243.3 . The IUPAC name for this compound is 2-(1-((((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Quantitative Cleavage of tert-Butyloxycarbonyl Group: This compound has been used in the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, demonstrating its utility in peptide synthesis (Ehrlich-Rogozinski, 1974).
- Polymer Synthesis: It has been involved in the synthesis and polymerization of novel amino acid-derived acetylene monomers, indicating its role in creating polymers with specific properties (Gao, Sanda, & Masuda, 2003).
- Synthesis of Amino Acid Derivatives: Researchers have synthesized various derivatives of this compound, exploring its potential in creating new chemical entities (Yu-huan, 2009).
Applications in Chemical and Biological Research
- Formation of Complex Peptide Structures: This compound has been utilized in the formation of complex peptide structures, such as diastereomerically pure, diversely substituted piperazine-2,5-diones, highlighting its importance in peptide chemistry (Nikulnikov, Shumsky, & Krasavin, 2010).
- Creation of Conformationally Restricted GABA Analogues: It has played a role in creating conformationally restricted analogues of GABA, indicating its potential applications in neuroscience and pharmacology (Awada et al., 2014).
Other Notable Findings
- Peptide Backbone Modification: The compound has been used in peptide backbone modification, showcasing its versatility in altering peptide structures (Matt & Seebach, 1998).
- Cyclodimerization Reactions: It has been involved in cyclodimerization reactions, contributing to the creation of novel organic compounds (Nesvadba, Rzadek, & Rist, 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These provide guidance on how to handle and store the compound safely .
Wirkmechanismus
Target of Action
This compound is a derivative of β-amino acids , which are known to interact with various biological targets, including enzymes and receptors.
Mode of Action
As a β-amino acid derivative , it might interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the conformation and function of the targets. The exact mode of action needs to be elucidated through detailed biochemical and biophysical studies.
Biochemical Pathways
Given its structural similarity to β-amino acids , it might be involved in pathways related to amino acid metabolism.
Result of Action
As a β-amino acid derivative , it might influence protein structure and function, leading to changes at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFPSMGBISOSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

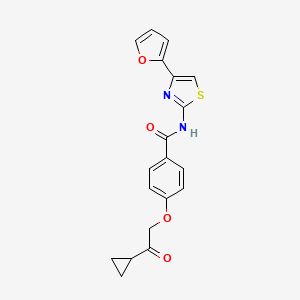

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)

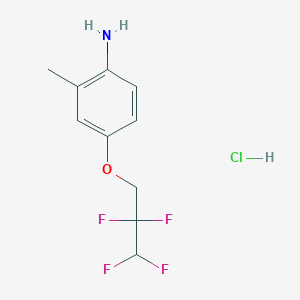
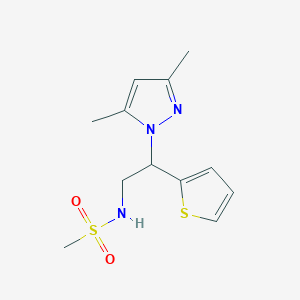
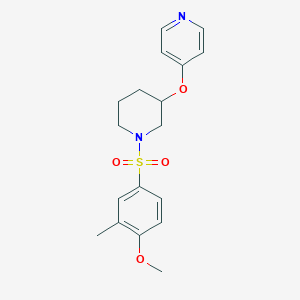

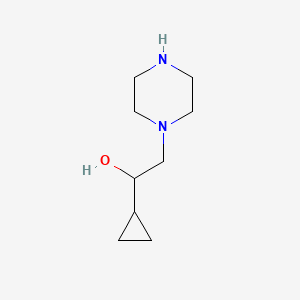
![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2435328.png)
